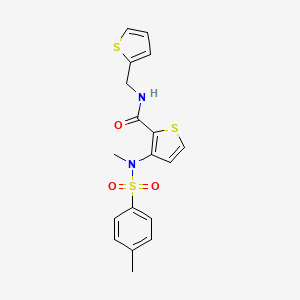
3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S3 and its molecular weight is 406.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structure of this compound suggests various interactions with biological targets, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H19N3O2S2
- Molecular Weight : 357.46 g/mol
This compound features a thiophene ring system, which is known for its electronic properties that can enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the target compound have shown significant activity against various cancer cell lines:
- IC50 Values : Compounds derived from thiophene carboxamides exhibited IC50 values ranging from 5.46 µM to 23 µg/mL against Hep3B (hepatocellular carcinoma) cell lines, indicating potent anticancer effects .
The mechanism of action appears to involve disruption of microtubule dynamics, similar to established anticancer agents like colchicine. This is attributed to the ability of thiophene derivatives to bind effectively within the tubulin-colchicine-binding pocket, facilitating cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. For example, related compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Activity Index : Certain derivatives showed an antibacterial activity index exceeding 80% against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is closely linked to their structural features. Key observations from SAR studies include:
- Substituent Effects : The presence of electron-donating groups (like methoxy or amino groups) enhances the activity by increasing lipophilicity and improving interaction with biological targets.
- Aromaticity : The aromatic nature of the thiophene ring contributes significantly to its binding affinity and interaction dynamics within biological systems .
Case Studies
Several research articles have documented the synthesis and evaluation of thiophene-based compounds:
- Study on Thiophene Carboxamides : This study found that modifications on the thiophene ring significantly impacted cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values as low as 29 μM against HeLa cells .
- Molecular Docking Studies : Docking simulations indicated that certain thiophene derivatives exhibit strong binding affinities towards target proteins involved in cancer progression, supporting their potential as therapeutic agents .
Eigenschaften
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13-5-7-15(8-6-13)26(22,23)20(2)16-9-11-25-17(16)18(21)19-12-14-4-3-10-24-14/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMUECPCVZNCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














